molecular formula C20H17N3O7 B15151871 2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate

2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate

Cat. No.: B15151871
M. Wt: 411.4 g/mol
InChI Key: FBSDMNMAFGTIQY-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring, a nitrophenyl group, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of a 3-nitrophenyl acetic acid derivative with a pyrrolidine-3-carboxylic acid derivative under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenylcarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl and phenylcarbonyl groups play crucial roles in these interactions by forming hydrogen bonds and hydrophobic interactions with the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H17N3O7

Molecular Weight

411.4 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 1-benzamido-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C20H17N3O7/c24-17(14-7-4-8-16(9-14)23(28)29)12-30-20(27)15-10-18(25)22(11-15)21-19(26)13-5-2-1-3-6-13/h1-9,15H,10-12H2,(H,21,26)

InChI Key

FBSDMNMAFGTIQY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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